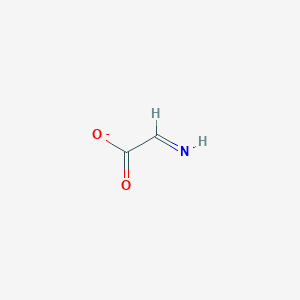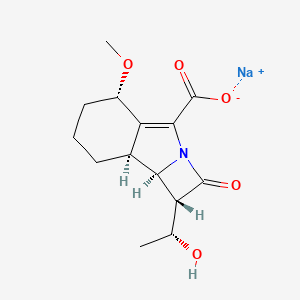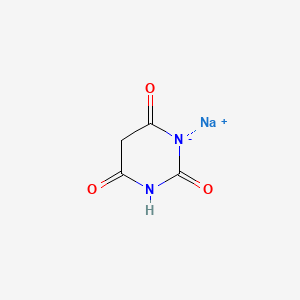
Zinc methionine
Übersicht
Beschreibung
Zinc methionine is a chelated form of zinc, where zinc is bound to the amino acid methionine. This compound is known for its high bioavailability and is often used in dietary supplements and animal feed to improve zinc absorption and utilization. Zinc is an essential trace element involved in numerous biological processes, including enzyme function, protein synthesis, and immune system support. Methionine, on the other hand, is an essential amino acid that plays a crucial role in protein synthesis and various metabolic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zinc methionine can be synthesized through a chelation process where zinc ions are reacted with methionine. One common method involves dissolving methionine in water and then adding zinc oxide. The reaction mixture is stirred and heated to facilitate the chelation process. The resulting this compound complex is then filtered, washed, and dried to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chelation processes. Methionine and zinc oxide are mixed in specific ratios and subjected to controlled reaction conditions, including temperature and pH adjustments, to ensure optimal chelation. The product is then purified through filtration and drying processes to achieve the desired quality and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Zinc methionine can undergo various chemical reactions, including:
Oxidation: Methionine can be oxidized to methionine sulfoxide and methionine sulfone.
Reduction: Zinc ions can participate in redox reactions, acting as a reducing agent.
Substitution: this compound can undergo ligand exchange reactions where the methionine ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize methionine.
Reduction: Reducing agents such as sodium borohydride can be used in reactions involving zinc ions.
Substitution: Ligand exchange reactions can be facilitated by using various ligands and adjusting the pH and temperature of the reaction mixture.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Reduced zinc species.
Substitution: New zinc-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Zinc methionine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study metal-amino acid interactions and chelation chemistry.
Biology: Investigated for its role in zinc transport and metabolism in biological systems.
Medicine: Explored for its potential therapeutic effects in treating zinc deficiency, enhancing immune function, and supporting wound healing.
Industry: Utilized in animal feed to improve growth performance, immune function, and overall health of livestock
Wirkmechanismus
The mechanism of action of zinc methionine involves the chelation of zinc ions by methionine, which enhances the bioavailability and absorption of zinc in the body. This compound is readily absorbed in the intestines and transported to various tissues where zinc is released and utilized in enzymatic reactions, protein synthesis, and other biological processes. Methionine also plays a role in protein synthesis and acts as a precursor for other important biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc glycine: Another chelated form of zinc where zinc is bound to the amino acid glycine.
Zinc picolinate: A zinc compound where zinc is chelated with picolinic acid.
Zinc sulfate: An inorganic form of zinc commonly used in supplements.
Comparison
Bioavailability: Zinc methionine has higher bioavailability compared to zinc sulfate and zinc picolinate, making it more effective in delivering zinc to the body
Absorption: this compound is better absorbed in the intestines compared to zinc glycine and zinc sulfate.
Unique Properties: The chelation with methionine not only enhances zinc absorption but also provides the benefits of methionine, such as its role in protein synthesis and metabolic pathways.
Eigenschaften
IUPAC Name |
zinc;(2S)-2-amino-4-methylsulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H11NO2S.Zn/c2*1-9-3-2-4(6)5(7)8;/h2*4H,2-3,6H2,1H3,(H,7,8);/q;;+2/p-2/t2*4-;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMFGFBWPBBGKX-SCGRZTRASA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)[O-])N.CSCCC(C(=O)[O-])N.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)[O-])N.CSCC[C@@H](C(=O)[O-])N.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4S2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40816-51-1 | |
| Record name | Zinc methionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40816-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc methionine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040816511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZINC METHIONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/764D511203 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1260898.png)

![(5R)-3-[3-fluoro-4-(1-oxidotetrahydro-2H-thiopyran-4-yl)phenyl]-2-oxo-1,3-oxazolidine-5-carboxamide](/img/structure/B1260902.png)











